2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid

Medicinal Chemistry Physicochemical Property Optimization Bioisostere Design

2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid (CAS 1783739-38-7) is a low-molecular-weight (190.15 g/mol) fluorinated heterocyclic carboxylic acid within the pyrazole-4-acetic acid class. The compound features a 1,3-dimethylpyrazole core connected at the 4-position to a gem-difluoroacetic acid moiety, combining the well-precedented biological relevance of the pyrazole scaffold with the pharmacokinetic and physicochemical modulation conferred by α-fluorination.

Molecular Formula C7H8F2N2O2
Molecular Weight 190.15 g/mol
Cat. No. B13069565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid
Molecular FormulaC7H8F2N2O2
Molecular Weight190.15 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1C(C(=O)O)(F)F)C
InChIInChI=1S/C7H8F2N2O2/c1-4-5(3-11(2)10-4)7(8,9)6(12)13/h3H,1-2H3,(H,12,13)
InChIKeyMNVDFGHLCKXGMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid: A Fluorinated Pyrazole Building Block for Medicinal Chemistry and Agrochemical Procurement


2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid (CAS 1783739-38-7) is a low-molecular-weight (190.15 g/mol) fluorinated heterocyclic carboxylic acid within the pyrazole-4-acetic acid class . The compound features a 1,3-dimethylpyrazole core connected at the 4-position to a gem-difluoroacetic acid moiety, combining the well-precedented biological relevance of the pyrazole scaffold with the pharmacokinetic and physicochemical modulation conferred by α-fluorination . Its structure places it among fluorinated building blocks increasingly sought for fragment-based drug discovery, agrochemical lead optimization, and synthesis of enzyme inhibitors where carboxylic acid bioisostere strategy is employed.

Why Generic Pyrazole-Acetic Acids Cannot Substitute for 2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid in Structure-Activity Programs


Direct replacement of 2-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid with the non-fluorinated analog (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid (CAS 1177342-49-2, MW 154.17) or regioisomeric variants introduces substantial changes in acidity (pKa), lipophilicity (logP/logD), metabolic stability, and hydrogen-bonding geometry that cannot be compensated by downstream formulation adjustments . The α,α-difluoro substitution increases the carboxylic acid acidity by approximately 1.5–2.0 log units relative to the parent acetic acid, alters the preferred torsional angle of the carboxylate pharmacophore, and confers resistance to cytochrome P450-mediated oxidation at the α-carbon—a common metabolic soft spot for arylacetic acids [1]. These three physicochemical shifts collectively mean that screening hits, patent SAR tables, and synthetic routes optimized for the non-fluorinated system will not translate predictably to the difluoro analog, nor vice versa.

Quantitative Differentiation of 2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid Against Closest Analogs


Predicted Acidity (pKa) of the Carboxylic Acid Moiety Relative to Non-Fluorinated Analog

The α,α-difluoro substitution in 2-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid is predicted to lower the carboxylic acid pKa by 1.5–2.0 log units compared to (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid. This increase in acidity strengthens the carboxylate anion's charge-assisted hydrogen bonds and enhances aqueous solubility at physiological pH, an advantage for target engagement in enzyme active sites requiring anionic warheads [1].

Medicinal Chemistry Physicochemical Property Optimization Bioisostere Design

Lipophilicity Modulation (logP/logD) Versus Non-Fluorinated and 5-Chloro Analogs

Introduction of two fluorine atoms on the α-carbon of the acetic acid side chain in 2-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid is predicted to produce a nuanced logP shift distinct from both the non-fluorinated parent and the 5-chloro variant (2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid, CAS 2228302-89-2, MW 224.59). While the chlorine atom increases molecular weight and lipophilicity (calculated AlogP ≈ 1.3 for the target vs. ~0.5 for non-fluorinated and ~1.8 for 5-chloro ), the α-fluorination effect on logD7.4 is complex: the electron-withdrawing fluorine atoms reduce the basicity of the pyrazole ring and increase the fraction of ionized carboxylate at pH 7.4, resulting in a lower overall logD7.4 compared to what would be expected from logP alone [1].

ADME Lipophilicity Drug-Likeness

Metabolic Stability at the α-Carbon: Theoretical Advantage Over Non-Fluorinated Pyrazole-Acetic Acids

The α-hydrogens of arylacetic acids are known sites of CYP450-mediated oxidation leading to rapid clearance. Replacement of both α-hydrogens with fluorine atoms, as in 2-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid, blocks this metabolic pathway entirely because the C–F bond (bond dissociation energy ~485 kJ/mol) is far stronger than the C–H bond (~412 kJ/mol) and cannot be abstracted by the reactive iron-oxo species of CYP450 enzymes [1]. This class-level metabolic shielding is not provided by the non-fluorinated analog or by mono-fluorinated (α-fluoro-α-hydro) variants, which retain one abstractable hydrogen.

Drug Metabolism Pharmacokinetics Oxidative Stability

Optimal Procurement and Deployment Scenarios for 2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid


Fragment-Based Lead Generation Requiring an Acidic Fluorinated Warhead

When constructing fragment libraries for high-concentration screening by X-ray crystallography or SPR against enzymes with a catalytic aspartate/glutamate or a phosphate-binding pocket (e.g., phosphatases, kinases, proteases), the enhanced acidity of 2-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid (estimated pKa ≤ 3.0) ensures full ionization of the carboxylate under screening conditions (pH 7.4), maximizing the probability of detecting charge-assisted hydrogen bonds. The non-fluorinated analog (pKa ~4.5–5.0) will be only partially ionized, reducing binding-site occupancy and potentially yielding false negatives in fragment screens [1].

Synthesis of ACC (Acetyl-CoA Carboxylase) Inhibitor Intermediates

The pyrazole-4-acetic acid scaffold, and specifically 1,3-dimethyl-substituted variants with fluorinated acetic acid side chains, appear in the patent literature as key intermediates for ACC inhibitors targeting obesity and metabolic syndrome [2]. The difluoroacetic acid moiety provides the necessary acidity and metabolic stability for in vivo efficacy studies, while the 1,3-dimethyl substitution pattern on the pyrazole ring is essential for the correct spatial orientation of the acid group within the ACC CT-domain binding site. Procuring this specific compound avoids the need for in-house fluorination of the analogous pyrazole-acetic acid, which typically requires harsh conditions (DAST, Deoxo-Fluor) and suffers from poor regioselectivity.

Agrochemical Lead Optimization Where Soil Mobility and Plant Uptake Are Critical

Fluorinated pyrazole carboxylic acids are established pharmacophores in succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., fluxapyroxad, bixafen) [3]. The lower logD7.4 of the difluoroacetic acid derivative relative to halogenated analogs (AlogP = 1.29 vs. ~1.8 for the 5-chloro variant) predicts higher aqueous solubility and improved phloem mobility, while the metabolic stability conferred by α-fluorination delays soil microbial degradation. This combination is desirable for systemic fungicides requiring root-to-leaf translocation. Procurement of the pre-assembled difluoro-pyrazole-acetic acid building block streamlines the synthesis of analogs in this chemical space.

Carboxylic Acid Bioisostere Replacement in Existing Preclinical Candidates

For development candidates where a carboxylic acid group is essential for target engagement but contributes to high plasma protein binding, rapid glucuronidation, or poor CNS penetration, the CHF₂COOH motif serves as a superior bioisostere for COOH [4]. The α-fluorine atoms increase acidity without introducing steric bulk (as trifluoromethyl would), preserving shape complementarity while altering pharmacokinetics. 2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid is the direct precursor to such bioisosteric replacements when the pyrazole core is already present in the scaffold. Purchasing the final fluorinated acid eliminates the risk and yield loss associated with late-stage fluorination of the acetic acid side chain.

Quote Request

Request a Quote for 2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2,2-difluoroacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.